molecular formula C21H22N4OS2 B2926848 3-((5-(sec-butylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-72-6

3-((5-(sec-butylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2926848
CAS No.: 847402-72-6
M. Wt: 410.55
InChI Key: VJGVRTRTBQBPIO-UHFFFAOYSA-N
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Description

3-((5-(sec-Butylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a sophisticated synthetic compound designed for advanced pharmaceutical and biological research. This chemical entity integrates two privileged heterocyclic scaffolds in medicinal chemistry: a benzothiazol-2(3H)-one moiety and a 1,2,4-triazole ring, connected via a methylene bridge and further functionalized with a sec-butylthio group and an o-tolyl substituent. The strategic inclusion of both sulfur and nitrogen-containing heterocycles is known to enhance binding affinity to diverse biological targets and improve metabolic stability, making this compound a valuable scaffold in drug discovery programs. The core structural features of this reagent suggest broad potential for investigating new therapeutic agents. The thiazole ring system is a versatile moiety contributing significantly to the development of various biologically active compounds and approved drugs . Molecules containing the thiazole nucleus have demonstrated a wide spectrum of pharmacological activities, including but not limited to antimicrobial, anticancer, anticonvulsant, and anti-inflammatory effects . The presence of the 1,2,4-triazole ring further expands its research utility, as this heterocycle is associated with various bioactive properties. The specific substitution pattern featuring sec-butylthio and o-tolyl groups provides a strategic platform for structure-activity relationship (SAR) studies, allowing researchers to explore steric and electronic effects on biological activity. This compound is intended for research applications only, strictly within laboratory settings. It is ideal for use in hit-to-lead optimization, medicinal chemistry synthesis, pharmacological profiling, and biochemical screening. Researchers can utilize it as a building block for developing novel chemical entities or as a reference standard in exploratory studies aimed at targeting various disease pathways. This product is provided for research use only and is not intended for diagnostic or therapeutic applications, or for human consumption.

Properties

IUPAC Name

3-[[5-butan-2-ylsulfanyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS2/c1-4-15(3)27-20-23-22-19(25(20)16-10-6-5-9-14(16)2)13-24-17-11-7-8-12-18(17)28-21(24)26/h5-12,15H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGVRTRTBQBPIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NN=C(N1C2=CC=CC=C2C)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-(sec-butylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the sec-Butylthio Group: The sec-butylthio group can be introduced via a nucleophilic substitution reaction using sec-butylthiol and a suitable leaving group.

    Formation of the Benzo[d]thiazol-2(3H)-one Core: This step involves the cyclization of o-aminothiophenol with a carboxylic acid derivative under acidic conditions to form the benzo[d]thiazol-2(3H)-one core.

    Final Coupling Reaction: The final step involves coupling the triazole intermediate with the benzo[d]thiazol-2(3H)-one core using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-((5-(sec-butylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the sec-butylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the benzo[d]thiazol-2(3H)-one core, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sec-butylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-((5-(sec-butylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-((5-(sec-butylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may involve inhibition of key enzymes in bacterial or fungal cells, disrupting their metabolic processes.

Comparison with Similar Compounds

Structural Modifications in Triazole-Thiazole Derivatives

The compound belongs to a class of triazole-thiazole hybrids, where variations in substituents significantly alter physicochemical and biological properties. Key analogs include:

Compound Name Substituents (Triazole Position 4/5) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4: o-tolyl; 5: sec-butylthio C21H22N4OS2 410.6 Moderate lipophilicity, steric hindrance from o-tolyl
3-((5-(butylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one 4: 3-(trifluoromethyl)phenyl; 5: butylthio C21H19F3N4OS2 456.5 Electron-withdrawing CF3 group enhances metabolic stability
3-((4-methyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one 4: methyl; 5: 4-(trifluoromethyl)benzylthio C19H15F3N4OS2 436.5 Increased polarity due to benzylthio-CF3 substitution
3-((5-((2-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one 4: 4-methoxyphenyl; 5: 2-chlorobenzylthio C24H20ClN4O2S2 515.0 Chlorine and methoxy groups modulate electronic effects

Key Research Findings

  • Structure-Activity Relationships (SAR) :

    • Electron-withdrawing groups (e.g., CF3, nitro) at position 4 of the triazole enhance antimicrobial potency but may increase cytotoxicity .
    • Bulky substituents (e.g., o-tolyl) improve selectivity for certain enzyme targets by restricting binding conformations .
  • Physicochemical Properties :

    • LogP values correlate with alkyl chain length; sec-butyl (target compound) balances solubility and membrane permeability better than tert-butyl or longer chains .

Biological Activity

The compound 3-((5-(sec-butylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a synthetic organic molecule that belongs to the class of triazole derivatives. These compounds are noted for their diverse biological activities, making them significant in medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound features a triazole ring, a benzothiazole moiety, and a sec-butylthio group. The presence of these functional groups is believed to contribute to its biological activity.

Property Value
IUPAC Name This compound
Molecular Formula C19H22N4OS2
Molecular Weight 378.53 g/mol
CAS Number 123456-78-9 (hypothetical for example)

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound potentially inhibits specific enzymes associated with various metabolic pathways. For instance, its interaction with enzymes involved in cell wall synthesis could confer antibacterial properties.
  • Cell Signaling Modulation : It may affect signal transduction pathways that regulate cell proliferation and apoptosis, particularly in cancer cells.
  • Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating a potential for this compound as an antimicrobial agent .

Antimicrobial Activity

Research has shown that triazole derivatives can exhibit potent antimicrobial activity. For example, compounds structurally related to this compound were tested against various bacterial strains like Escherichia coli and Staphylococcus aureus, showing promising results with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 µg/mL .

Cytotoxicity Studies

In vitro studies using cancer cell lines have indicated that the compound may induce apoptosis through specific signaling pathways. For instance, compounds with similar structures have been shown to activate caspase pathways leading to programmed cell death in cancer cells .

Case Studies

A study focusing on benzothiazole derivatives highlighted their potential as anticancer agents due to their ability to inhibit tumor growth in murine models. The findings suggest that the unique combination of the benzothiazole and triazole rings contributes significantly to their biological efficacy .

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